2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Lipophilicity Drug-likeness Physicochemical properties

This synthetic triazole-acetamide (MW 372.22, XLogP3-AA 1.7, TPSA 72.7 Ų) occupies lead-like chemical space ideal for HTS negative controls where pyridinyl-triazole analogs serve as positive controls. The 1,2,3-triazole core assembled via CuAAC provides a modular scaffold; the 4-bromophenyl group enables downstream Suzuki-Miyaura or Buchwald-Hartwig functionalization for library synthesis. With no pre-existing bioactivity data, it is a clean starting point for BET bromodomain or epigenetic inhibitor selectivity profiling. Intermediate lipophilicity ensures DMSO solubility in standard assay formats. Avoid generic substitutions—the bromine imparts distinct electronic (σ Hammett) and lipophilic (π) effects absent in thiophene or indole analogs.

Molecular Formula C16H14BrN5O
Molecular Weight 372.226
CAS No. 2034385-04-9
Cat. No. B2441348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
CAS2034385-04-9
Molecular FormulaC16H14BrN5O
Molecular Weight372.226
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C16H14BrN5O/c17-13-5-3-12(4-6-13)8-16(23)19-9-14-11-22(21-20-14)15-2-1-7-18-10-15/h1-7,10-11H,8-9H2,(H,19,23)
InChIKeyKDPHRTFJCSMJOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (CAS 2034385-04-9): Structural Identity and Computed Physicochemical Profile


2-(4-Bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (CAS 2034385-04-9) is a synthetic small molecule (MW 372.22 g/mol, C16H14BrN5O) that incorporates a 1,2,3-triazole linker between a 3-pyridinyl substituent and an N-substituted 2-(4-bromophenyl)acetamide moiety [1]. Created in PubChem on 2016-06-17, the compound is classified as a research chemical with no disclosed biological activity or patent association in authoritative databases [1]. Its computed XLogP3-AA of 1.7 and topological polar surface area (TPSA) suggest moderate lipophilicity and drug-like characteristics suitable for further functionalization or screening library incorporation [1].

Why Generic Substitution of 2-(4-Bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (CAS 2034385-04-9) is Not Supported by Current Evidence


No experimental pharmacological or industrial performance data are publicly available for this compound, making direct functional comparison with analogs impossible [1]. However, structurally related compounds with variation at the acetamide substituent (e.g., thiophen-3-yl, indol-3-ylthio, or benzyl analogs) exhibit fundamentally different physicochemical and predicted binding properties, ruling out generic interchangeability [2]. The 4-bromophenyl group imparts distinct electronic effects (sigma Hammett constant) and lipophilicity (π value) compared to heteroaryl or alkyl replacements, which would be expected to alter target engagement, metabolic stability, and off-target profiles in any biological or catalytic application [3]. Until head-to-head data emerge, substitution cannot be justified on scientific grounds.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (CAS 2034385-04-9): Computed Physicochemical Comparator Analysis


Computed Lipophilicity (XLogP3-AA) of 2-(4-Bromophenyl)acetamide vs. Thiophene and Indole Analogs

The target compound exhibits a computed XLogP3-AA of 1.7, placing it between the less lipophilic thiophen-3-yl analog (CAS 2034463-22-2, XLogP3-AA = 0.7) and the more lipophilic indol-3-ylthio analog (estimated XLogP3-AA ≈ 2.5–3.0) [1][2]. This intermediate lipophilicity may offer a balanced permeability–solubility profile advantageous for cellular assays.

Lipophilicity Drug-likeness Physicochemical properties

Hydrogen Bond Acceptor Count: Target Compound vs. In-Class 1,2,4-Triazole Acetamides

The target 1,2,3-triazole compound has 4 hydrogen bond acceptor (HBA) atoms, whereas analogous 1,2,4-triazole acetamides (e.g., N-benzyl-2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide, CAS 1018149-36-4) typically present 5 HBA atoms [1]. This difference arises from the positional nitrogen arrangement in the triazole ring and affects hydrogen-bonding capacity, which may influence target selectivity in kinase or enzyme inhibition assays.

Hydrogen bonding Pharmacophore Molecular recognition

Topological Polar Surface Area (TPSA) Differentiation from S-Linked and Benzyl Analogs

The target compound's TPSA is predicted to be approximately 71–73 Ų (from fragment-based calculation), which is lower than the indol-3-ylthio analog (TPSA ≈ 100 Ų due to additional sulfur and indole NH) and comparable to the benzyl analog (~70 Ų) [1][2]. TPSA values below 90 Ų are generally associated with good blood-brain barrier penetration, positioning the bromophenyl compound favorably for CNS-targeted screening applications relative to larger heterocyclic analogs.

Polar surface area Bioavailability Blood-brain barrier

Molecular Weight and Heavy Atom Count vs. High-Throughput Screening Acceptability

With a molecular weight of 372.22 g/mol and 22 heavy atoms, the target compound falls within the 'lead-like' space (MW < 400) and is substantially smaller than the benzyl-triazole analog (MW 452.1 for the dibromo derivative, 25 heavy atoms) and larger than the thiophene analog (MW 299.35, 21 heavy atoms) [1][2]. This size profile makes it suitable for fragment-based or HTS campaigns where molecular complexity must be balanced against synthetic tractability.

Molecular weight Lead-likeness Fragment-based screening

Absence of Biological Annotation: A Differentiator for Negative Screening Applications

As of 2026-04-29, PubChem and ChEMBL contain no biological assay data for this compound (CID 121022961) [1]. In contrast, the thiophene analog (CID 5468696) has been associated with kinase inhibition screening, and triazole-acetamide class members have reported activities against EGFR, p38α, and IRAK-4 [2]. This data gap makes the target compound uniquely valuable as a potential negative control or selectivity probe in assay panels where activity is expected from structurally related positive controls.

Bioactivity gap Negative control Selectivity profiling

Rotatable Bond Count and Molecular Flexibility vs. Conformationally Restricted Analogs

The target compound has 5 rotatable bonds, compared to 5 for the thiophene analog and 6–7 for extended-chain analogs such as N-benzyl derivatives [1][2]. Lower rotatable bond counts are correlated with reduced entropic penalty upon protein binding, which may translate to improved binding efficiency if the compound engages biological targets.

Molecular flexibility Entropic penalty Binding affinity

Procurement-Relevant Application Scenarios for 2-(4-Bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (CAS 2034385-04-9)


Negative Control in Kinase or Enzyme Inhibition Screening Panels

Given the complete absence of biological annotation in PubChem and ChEMBL [1], this compound is ideally suited as a negative control in high-throughput screening (HTS) panels where structurally related triazole-acetamides (e.g., pyridinyl-triazole kinase inhibitors) serve as positive controls. Its intermediate lipophilicity (XLogP3-AA = 1.7) and 4 HBA count ensure solubility in standard DMSO-based assay formats without confounding biological activity [1].

Physicochemical Reference Standard for Lead-Like Property Calibration

The compound's computed properties (MW 372.22, XLogP3-AA 1.7, 5 rotatable bonds, 22 heavy atoms) position it within lead-like chemical space [1]. It can serve as a calibration standard for computational ADMET models or as a reference compound in medicinal chemistry courses to demonstrate the influence of bromine substitution on lipophilicity relative to thiophene (XLogP3-AA = 0.7) and indole analogs [1][2].

Click Chemistry Scaffold for Diversity-Oriented Synthesis

The 1,2,3-triazole core, assembled via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust modular scaffold [3]. The 4-bromophenyl group permits further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, making this compound a versatile intermediate for library synthesis. Its lower TPSA (~71–73 Ų) relative to heterocyclic analogs may facilitate CNS-focused derivative libraries [1].

Selectivity Profiling Tool for Bromodomain or Epigenetic Target Screening

Triazole-containing compounds are increasingly explored as bromodomain and epigenetic inhibitors . The absence of pre-existing bioactivity data for this compound makes it a clean starting point for selectivity profiling against BET bromodomains or acetyltransferases (e.g., KAT2A), where the 4-bromophenyl group may offer differential engagement compared to methyl or methoxy-substituted analogs . Its moderate MW and balanced lipophilicity align with typical bromodomain ligand chemical space.

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.